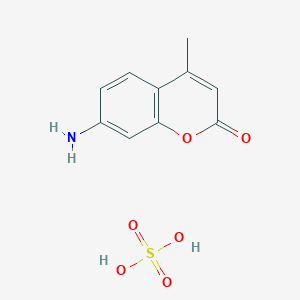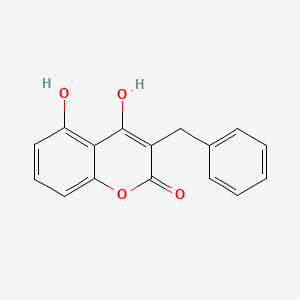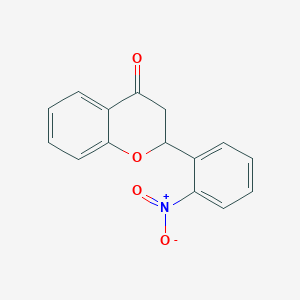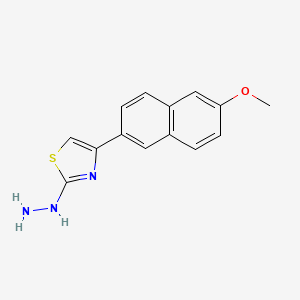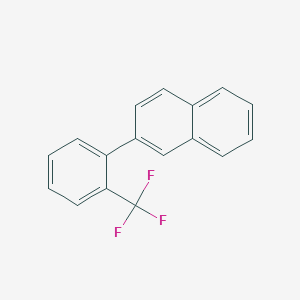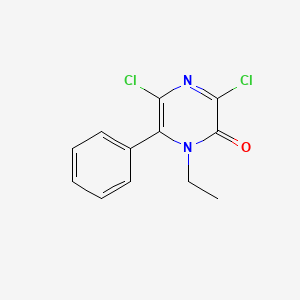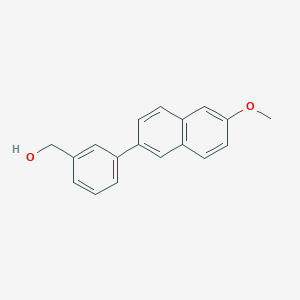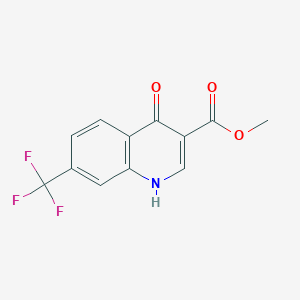
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound belonging to the quinoline family It is characterized by the presence of a trifluoromethyl group at the 7th position, a hydroxyl group at the 4th position, and a carboxylate ester group at the 3rd position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Lacks the carboxylate ester group.
4-Hydroxy-2-methylquinoline: Contains a methyl group instead of a trifluoromethyl group.
4-Hydroxy-7-(trifluoromethyl)coumarin: Contains a coumarin ring instead of a quinoline ring.
Uniqueness
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H8F3NO3 |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-16-9-4-6(12(13,14)15)2-3-7(9)10(8)17/h2-5H,1H3,(H,16,17) |
Clave InChI |
PWPQNULOZOCLTP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


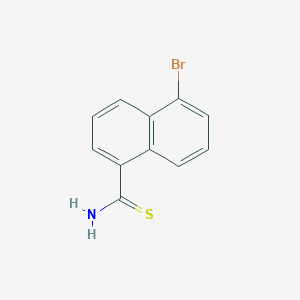

![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
